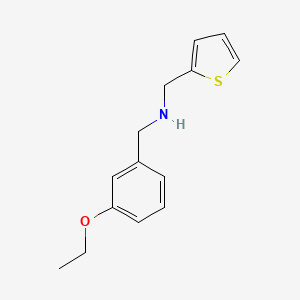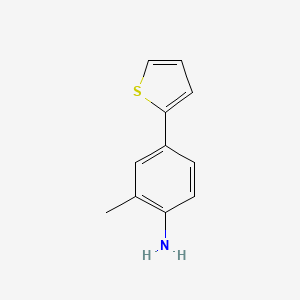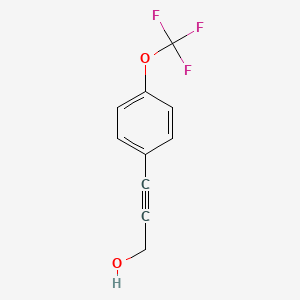![molecular formula C18H23NO B3164649 {[3-(Benzyloxy)phenyl]methyl}(butyl)amine CAS No. 893611-90-0](/img/structure/B3164649.png)
{[3-(Benzyloxy)phenyl]methyl}(butyl)amine
Übersicht
Beschreibung
“{[3-(Benzyloxy)phenyl]methyl}(butyl)amine” is a chemical compound with the molecular formula C18H23NO . It’s a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .
Synthesis Analysis
The synthesis of “{[3-(Benzyloxy)phenyl]methyl}(butyl)amine” could potentially involve the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that could be used in the synthesis . Another possible method could involve the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “{[3-(Benzyloxy)phenyl]methyl}(butyl)amine” consists of 18 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The benzyloxy group (benzyl ether) is attached to the phenyl group, and the butylamine is attached to the methyl group .Chemical Reactions Analysis
The chemical reactions involving “{[3-(Benzyloxy)phenyl]methyl}(butyl)amine” could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[3-(Benzyloxy)phenyl]methyl}(butyl)amine” include a molecular weight of 269.38, a predicted density of 1.015±0.06 g/cm3, and a predicted boiling point of 391.1±22.0 °C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Synthesis of Cyclic β-Amino Alcohol Derivatives : A study by Lee et al. (2007) utilized Ir-catalyzed allylic aminations and ring-closing metathesis for the enantioselective synthesis of cyclic β-amino alcohol derivatives. This process involved the use of benzylamine derivatives for the regioselective introduction of amine functionalities, leading to high yields of cyclic compounds with significant enantioselectivity. This method demonstrates a new route to accessing optically active cyclic amino alcohols, which are valuable in medicinal chemistry and material science Lee et al., 2007.
Organic Solar Cells
- Electron Mobility in Polymer Solar Cells : Menglan Lv et al. (2014) explored the use of an amine-based, alcohol-soluble fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells. The study highlights the potential applications of amine derivatives in enhancing the efficiency of organic solar cells, showcasing their role in facilitating electron mobility and improving power conversion efficiency Lv et al., 2014.
Synthesis of Pharmaceutical Intermediates
- Intermediate for Synthesis of Repaglinide : Liu et al. (2011) reported the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of Repaglinide, a medication used to treat diabetes. This synthesis demonstrates the utility of benzylamine derivatives in the preparation of complex pharmaceutical agents, emphasizing the importance of such compounds in drug synthesis Liu et al., 2011.
Antifungal Activity
- Antifungal Mannich Bases : Nimbalkar et al. (2016) synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating significant antifungal activity against a range of human pathogenic fungal strains. This study illustrates the potential of benzyloxyphenyl methylamine derivatives in developing new antifungal agents Nimbalkar et al., 2016.
Polymer Chemistry
- Antimicrobial Poly(oxazoline)s : Waschinski and Tiller (2005) researched poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups derived from N,N-dimethylalkyl(butyl to hexadecyl)amines. These compounds exhibited antimicrobial properties against Staphylococcus aureus, showcasing the role of amine derivatives in developing antimicrobial polymers Waschinski & Tiller, 2005.
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body . The specific role of these targets would depend on their biological function and the context in which they are activated or inhibited.
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
The compound’s benzylic nature suggests that it might be involved in reactions such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This could potentially affect various biochemical pathways, depending on the specific targets and the context of the reaction.
Result of Action
Given the compound’s potential involvement in reactions like the suzuki–miyaura coupling , it could potentially lead to the formation of new carbon–carbon bonds . This could result in significant changes at the molecular and cellular level, depending on the specific context of the reaction.
Eigenschaften
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-3-12-19-14-17-10-7-11-18(13-17)20-15-16-8-5-4-6-9-16/h4-11,13,19H,2-3,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKICQTVVJUAKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Benzyloxy)phenyl]methyl}(butyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B3164567.png)

amine](/img/structure/B3164573.png)
amine](/img/structure/B3164591.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)
![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine](/img/structure/B3164605.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)
![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)
![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)

